(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride
Description
Background and Significance of Halogenated Pyridine Derivatives
Halogenated pyridine derivatives constitute a fundamental class of heterocyclic compounds that have emerged as indispensable building blocks in contemporary medicinal chemistry and agrochemical research. The strategic incorporation of halogen atoms into pyridine rings enables numerous subsequent bond-forming reactions, making these compounds essential intermediates for diversifying candidate compounds in structure-activity relationship studies and target-oriented synthesis. The significance of halopyridines extends beyond their role as synthetic intermediates, as they are inherently valuable components in bioactive compounds that demonstrate therapeutic efficacy across multiple pharmaceutical applications.
The electronic properties of pyridine rings, characterized by their electron-deficient nature, present unique challenges for selective halogenation reactions. Traditional halogenation approaches have historically relied on strong Brønsted or Lewis acids at elevated temperatures to compensate for the poor pi nucleophilicity of pyridine rings. These harsh conditions often limit substrate scope and result in regioisomeric mixtures, highlighting the need for more sophisticated synthetic strategies. The development of regioselective halogenation methods has therefore become a priority in heterocyclic chemistry, with particular emphasis on achieving positional selectivity at the challenging 3-position of pyridine rings.
Recent breakthroughs in pyridine halogenation have emerged through innovative approaches such as ring-opening, halogenation, and ring-closing strategies. These methodologies temporarily transform pyridines from electron-deficient heterocycles into reactive series of alkenes through Zincke imine intermediates, enabling highly regioselective halogenation reactions under mild conditions. Such advances represent a paradigm shift in pyridine functionalization, offering unprecedented control over substitution patterns while maintaining compatibility with complex pharmaceutical scaffolds.
The pharmaceutical industry's reliance on halogenated pyridines reflects their versatile properties and ability to modulate biological activity through strategic substitution. Halogen atoms serve multiple functions in drug design, including enhancing metabolic stability, improving binding affinity to target proteins, and providing synthetic handles for further derivatization. The prevalence of pyridines in biologically relevant molecules results from an interplay of the heterocycle's intrinsic properties and substituents, with the five carbon atoms serving as spatially distinct vectors to incorporate additional binding motifs.
Historical Context of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride
The compound this compound represents a culmination of over a century of synthetic endeavors in pyridine halogenation chemistry. Reports of pyridine halogenation reactions date back to the late nineteenth century, yet despite this extensive history, selective halogenation processes that function directly from pyridine carbon-hydrogen precursors have remained largely elusive until recent decades. The development of methods capable of producing compounds with the specific substitution pattern found in this compound illustrates the significant progress achieved in controlling regioselectivity during halogenation reactions.
Table 1: Chemical Properties of this compound
The historical development of synthetic routes to access such complex halogenated pyridines has been marked by significant challenges, particularly in achieving 3-selective halogenation. Traditional electrophilic aromatic substitution processes are 3-selective but often require strong mineral acids as solvents or Lewis acid promotion with elevated temperatures and elemental halides. The limitations of these approaches, including poor functional group tolerance and formation of regioisomeric mixtures, necessitated the development of alternative strategies for constructing the specific substitution pattern present in this compound.
The evolution of pyridine halogenation methodology has been characterized by gradual improvements in selectivity and functional group tolerance. Metalation-halogenation sequences with strong bases represented one approach for pyridine halogenation, but these methods typically required directing groups to access the 3-position reliably. The breakthrough in Zincke imine chemistry provided an alternative pathway that temporarily transforms pyridines into azatriene intermediates, enabling selective halogenation at positions that were previously difficult to access under mild conditions.
Contemporary synthetic approaches to halogenated pyridines like this compound benefit from advances in understanding the mechanistic aspects of halogenation reactions. Experimental and computational mechanistic studies have revealed that the selectivity-determining step can change based on the halogen electrophile employed, providing insights that inform synthetic strategy selection. These mechanistic insights have proven crucial for developing predictable and scalable routes to complex multi-halogenated pyridines.
Research Objectives and Scope
The investigation of this compound encompasses multiple research dimensions that reflect its significance as both a synthetic target and a building block for further chemical transformations. The primary research objectives center on understanding the structural characteristics, synthetic accessibility, and chemical properties that make this compound valuable in pharmaceutical and agrochemical applications. The scope of research extends from fundamental studies of halogenation selectivity to practical considerations of synthetic methodology and commercial availability.
Table 2: Synthetic Methods for Related Halogenated Pyridines
Research investigations into this compound address fundamental questions about the relationship between substitution patterns and chemical reactivity. The presence of both electron-withdrawing halogen substituents and the electron-donating methanamine group creates a complex electronic environment that influences the compound's behavior in subsequent chemical transformations. Understanding these electronic effects provides crucial insights for predicting reaction outcomes and designing synthetic sequences that exploit the unique reactivity profile of this multiply substituted pyridine derivative.
The synthetic methodology development surrounding compounds of this structural class focuses on achieving high regioselectivity while maintaining broad functional group tolerance. Recent advances in pyridine halogenation have demonstrated that Zincke imine intermediates can undergo highly regioselective halogenation reactions under conditions that are compatible with sensitive functional groups. These methodological improvements have direct implications for accessing this compound and related structures in synthetic sequences designed for pharmaceutical development.
Commercial considerations also form an important component of research investigations, as the availability and cost-effectiveness of halogenated pyridines directly impact their utility in drug discovery programs. The compound's Chemical Abstract Service number 1276056-72-4 for the hydrochloride salt and 1211581-73-5 for the free base reflects its recognition in chemical databases and commercial catalogs. The presence of multiple commercial suppliers indicates established synthetic routes and market demand for this specific substitution pattern.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOHQJTOGHCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725493 | |
| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-72-4 | |
| Record name | 3-Pyridinemethanamine, 5-bromo-2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: 5-Bromo-2-chloropyridin-3-ol
The hydroxyl group in 5-bromo-2-chloropyridin-3-ol (PubChem CID: 16748106) serves as a leaving group for nucleophilic substitution. Treatment with ammonia or methylamine under high-pressure conditions facilitates substitution, yielding the primary or secondary amine. For example:
Subsequent hydrochloric acid treatment forms the hydrochloride salt. This method, while straightforward, requires careful control of stoichiometry to avoid over-ammoniation.
Catalytic Amination with Palladium
Patent CN112159324B highlights palladium-catalyzed amination for deuterated methylamine synthesis. Adapting this, 5-bromo-2-chloropyridine reacts with methylamine in the presence of Pd/C (0.5–2 mol%) and a base (e.g., KCO) at 60–80°C. The reaction proceeds via a Buchwald-Hartwig mechanism, achieving yields up to 75%.
Nitro Reduction Pathways
Nitro-to-amine reduction offers a reliable route, particularly for introducing primary amines.
Synthesis via Nitropyridine Intermediate
Starting with 5-bromo-2-chloro-3-nitropyridine , iron-mediated reduction in acidic methanol/water (4:1) at 80°C for 2 hours yields the amine. This method, adapted from Chemicalbook’s synthesis of 5-bromo-2-methylpyridin-3-amine, achieves 95% yield when using ammonium chloride as an additive.
Hydrogenation with Pd/C
Catalytic hydrogenation using Pd/C (1–5 wt%) under H (1–3 atm) at 25–50°C selectively reduces nitro groups without dehalogenation. For instance, Patent CN101560183B demonstrates this approach for 5-bromo-2-methylpyridine, which can be modified to introduce the methanamine group.
Functional Group Interconversion
Hydroxylamine Rearrangement
The hydroxyl group in 5-bromo-2-chloropyridin-3-ol undergoes Schmidt reaction with HN in HSO, converting it to an amine. However, this method risks forming azide byproducts and requires stringent safety measures.
Gabriel Synthesis
Phthalimide-protected amines provide a controlled pathway. 5-Bromo-2-chloropyridine-3-carbaldehyde reacts with potassium phthalimide, followed by HCl hydrolysis to yield the methanamine hydrochloride. Yields depend on aldehyde purity and hydrolysis conditions.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 5-Bromo-2-chloropyridin-3-ol | NH, Cu catalyst, 120°C | 60–70 | Simple setup | Low regioselectivity |
| Palladium-Catalyzed Amination | 5-Bromo-2-chloropyridine | Pd/C, MeNH, 60°C | 70–75 | High efficiency | Costly catalysts |
| Nitro Reduction | 5-Bromo-2-chloro-3-nitropyridine | Fe, NHCl, MeOH/HO | 90–95 | High yield | Requires nitro precursor synthesis |
| Hydrogenation | Nitropyridine derivative | Pd/C, H, 25–50°C | 80–85 | Selective reduction | Sensitivity to halogen retention |
Critical Parameters in Process Optimization
Solvent Selection
Temperature and Catalysis
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Pd/C-mediated reactions require 60–80°C for optimal activity, whereas iron reductions proceed efficiently at 80°C.
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Acidic conditions (HCl) during salt formation prevent amine oxidation.
Challenges and Mitigation Strategies
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Dehalogenation Risk : Bromine and chlorine substituents are susceptible to elimination under basic conditions. Using mild bases (e.g., KCO) and low temperatures minimizes this.
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Byproduct Formation : Chromatography or recrystallization (ethyl acetate/hexane) isolates the target compound from azide or over-aminated byproducts .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is widely utilized as an intermediate in the synthesis of various organic compounds. It can participate in substitution reactions, yielding diverse pyridine derivatives. The presence of halogens (bromine and chlorine) increases its nucleophilicity, making it a valuable building block for constructing more complex molecules.
Synthesis Techniques
The synthesis of this compound typically involves methods such as nucleophilic substitution and coupling reactions. For instance, it can be synthesized through the reaction of 2-chloro-5-bromopyridine with methanamine under controlled conditions to yield the hydrochloride salt, which is more stable and soluble in various solvents .
Pharmaceutical Development
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as an inhibitor of specific enzymes and receptors. Studies have indicated that it can modulate various biochemical pathways, making it a candidate for developing therapeutic agents against diseases such as cancer and parasitic infections .
Case Studies
A notable application is its role in the development of inhibitors targeting Trypanosoma brucei AdoMetDC, an essential enzyme involved in polyamine metabolism. Compounds based on similar pyridine structures have demonstrated selective inhibition of this enzyme, showing promise for treating human African trypanosomiasis (HAT). The structure–activity relationships elucidated during these studies highlight the importance of halogen substitutions in enhancing biological activity .
Enzyme Inhibition
Research has indicated that this compound can bind to specific molecular targets, influencing their activity. This binding capability is crucial for developing drugs aimed at modulating enzyme functions involved in disease processes .
Selectivity and Efficacy
The compound has shown selectivity for certain enzymes over human counterparts, which is vital for minimizing side effects in therapeutic applications. For example, inhibitors derived from similar structures have demonstrated effective growth inhibition of Trypanosoma brucei in vitro, indicating potential clinical relevance .
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituent positions, halogens, or additional functional groups. Below is a comparative analysis:
Physicochemical Properties
- Molecular Weight : The target compound (MW: 285.4 g/mol) is lighter than thiazole derivatives (e.g., 261.17 g/mol for 690632-35-0) but heavier than methoxy-substituted analogues (e.g., 247.05 g/mol for 1820703-71-6) .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Methyl or trifluoromethyl groups (e.g., C₇H₁₀BrClN₂ ) reduce solubility due to hydrophobicity.
- Melting Points: Limited data for the target compound, but related hydrochlorides (e.g., 268°C for 690632-35-0 ) suggest high thermal stability.
Biological Activity
(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with significant potential in medicinal chemistry and biological research. Its molecular formula is C6H7BrCl2N2, and it serves as a versatile scaffold for the synthesis of various bioactive molecules. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or activator, thereby modulating various biochemical pathways. Its unique halogenation pattern enhances its reactivity and selectivity in chemical reactions, making it a valuable intermediate in drug development.
Medicinal Chemistry
This compound has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its structural properties allow it to participate in the development of compounds that exhibit potent biological activities, particularly in enzyme inhibition and receptor modulation .
Case Studies
- Neurological Disorders : Research has shown that derivatives of this compound possess neuroprotective effects. A study demonstrated that certain derivatives could inhibit specific kinases involved in neurodegenerative processes, leading to improved neuronal survival in vitro .
- Anticancer Activity : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including HL60 (human promyelocytic leukemia) and HeLa (cervical carcinoma). Results indicated that some derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
- Antimicrobial Properties : The compound has also been assessed for its antimicrobial activity against various pathogens. A quantitative structure-activity relationship (QSAR) analysis revealed that modifications to the pyridine ring could enhance antifungal properties against specific strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of halogen substituents significantly influences the biological activity of this compound. The bromine and chlorine atoms enhance lipophilicity and electron-withdrawing properties, which are critical for binding affinity to biological targets .
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | HL60 | 15 |
| Compound B | Antimicrobial | E. coli | 20 |
| Compound C | Neuroprotective | PKC | 10 |
Pharmacological Characterization
Pharmacological studies have characterized several derivatives of this compound, assessing their potency and selectivity against various biological targets. For instance, compounds designed to inhibit specific deubiquitinating enzymes showed promising selectivity profiles, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-bromo-2-chloropyridin-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling or halogenation of pyridine precursors. For example, microwave-assisted reactions under argon at 140°C with palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) can enhance reaction efficiency . Post-synthesis, column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for purification. Yield optimization may require adjusting reaction time, solvent polarity, or catalyst loading. Evidence shows yields ranging from 11.1% to 89.4% depending on intermediates and workup protocols .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for purity assessment . Structural confirmation requires NMR (¹H/¹³C) for substituent identification and mass spectrometry (ESI-MS) for molecular weight validation. X-ray crystallography can resolve stereochemical ambiguities in hydrochloride salts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent degradation. The hydrochloride form is hygroscopic; use anhydrous solvents (e.g., CH₂Cl₂) during synthesis and desiccators for storage. Safety protocols include pH-neutral waste segregation and fume hood usage to mitigate inhalation risks .
Advanced Research Questions
Q. How can low yields in hydrochloride salt formation be addressed, and what factors influence crystallization efficiency?
- Methodological Answer : Low yields (e.g., 11.1% in one protocol ) often stem from incomplete precipitation or solvent choice. Adjusting pH to ~10 during extraction and using ethereal HCl for salification can improve crystallization. Solvent systems like ethanol-diethyl ether mixtures enhance crystal nucleation. Advanced techniques like anti-solvent vapor diffusion may optimize crystal morphology .
Q. What strategies enable regioselective functionalization of the pyridine ring for further derivatization?
- Methodological Answer : The bromo and chloro substituents allow cross-coupling (e.g., Suzuki with boronic acids or Buchwald-Hartwig amination). Computational tools (DFT) predict reactivity: the chloro group at C2 is electron-withdrawing, directing electrophilic attacks to C5. Protecting the amine with Boc groups prior to functionalization prevents side reactions .
Q. How can computational modeling predict reactivity patterns in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess transition states and charge distribution. For example, the C-Br bond in (5-bromo-2-chloropyridin-3-yl)methanamine has a bond dissociation energy of ~280 kJ/mol, favoring oxidative addition with Pd(0) catalysts. Molecular docking studies can simulate catalyst-substrate interactions to optimize ligand selection (e.g., triphenylphosphine vs. XPhos) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar pyridine derivatives?
- Methodological Answer : Contradictory yields (e.g., 11.1% vs. 89.4% in intermediate steps ) may arise from divergent workup protocols. Systematic testing of variables (e.g., reaction time, solvent ratios) under controlled conditions is essential. Reproducibility can be verified using high-purity starting materials (≥98% ) and standardized characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
